molecular formula C10H17NO2 B2470234 trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine CAS No. 1932034-02-0

trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine

Cat. No. B2470234
CAS RN: 1932034-02-0
M. Wt: 183.251
InChI Key: ROFOIYIUNVJFOE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Synthesis and Peptide Construction

One notable application of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine in scientific research is its use in the synthesis of complex organic molecules and peptides. Moreno‐Vargas et al. (2004) describe the enantiomerically pure synthesis of certain prolines and their incorporation into tripeptides using both Boc and Fmoc strategies of peptide synthesis. This showcases the compound's utility in constructing peptides with specific stereochemistry, essential for biological activity and drug development Moreno‐Vargas et al., 2004.

Enzymatic Resolution and Derivative Synthesis

Another area where this compound finds application is in the enzymatic resolution of racemates and synthesis of novel derivatives with potential biological activities. Forró et al. (1999) achieved high enantioselectivity in the resolution of racemates of cis- and trans-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cyclopentanols and -cyclohexanols through lipase-catalyzed asymmetric acylation. This method efficiently produces enantiopure hydrazino esters and alcohols, which are valuable in further synthetic applications Forró et al., 1999.

Antimicrobial Agents

Kuroda and DeGrado (2005) explored the structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, synthesized using N-(tert-butoxycarbonyl)aminoethyl methacrylate, as antimicrobial agents. Their study indicates the potential of modifying polymethacrylate derivatives to enhance antimicrobial efficacy while reducing toxicity, highlighting the broader implications of using functionalized compounds like this compound in developing new antimicrobial materials Kuroda & DeGrado, 2005.

Luminescence Switching

Naka et al. (2012) demonstrated the use of organoarsenic platinum(II) complexes, including this compound derivatives, in creating nonporous crystalline solids capable of on-off solid-state luminescence switching through reversible solvent vapor uptake and escape. This research presents an innovative approach to developing smart materials with potential applications in sensors and display technologies Naka et al., 2012.

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-ethenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOIYIUNVJFOE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Ethenylcyclopropanecarboxylic acid (14.42 g, 129 mmol) from Step B was dissolved in 100 mL of toluene at 0° C. Triethyl amine (19.79 mL) was added in one portion, followed by 30.5 mL of diphenylphosphonoazide (DPPA) added dropwise from an addition funnel. After the addition of DPPA was complete the reaction mixture was warmed to 70° C. and stirred at 70° C. for 45 minutes. tert-Butyl alcohol (50 mL) was added in one portion to the reaction mixture. The temperature of the reaction mixture was then raised to 100° C. and it was stirred overnight at this temperature. TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane) showed no remaining starting material. The reaction mixture was diluted with 150 mL of methylene chloride, washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluted with 5% ethyl acetate in hexane. N-tert-Butoxycarbonyl-2-ethenylcyclopropylamine was obtained in 38% yield (8.97 g) as a clear colorless oil. 1H NMR (CDCl3) 0.90 (m, 2H), 1.45 (s, 9H), 1.5 (m, 1H), 2.50 (m, 1H), 4.97 (dd, 1H), 5.07 (dd, 1H), 5.51 (m, 1H).
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.79 mL
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

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